N-Fmoc-4-chloro-D-homophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-4-chloro-D-homophenylalanine is a synthetic amino acid derivative with the chemical formula C25H22ClNO4. It is commonly used in peptide synthesis due to its unique structural properties. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Fmoc-4-chloro-D-homophenylalanine can be synthesized through several methods. One common approach involves the protection of the amino group using the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, with the Fmoc group being removed and reintroduced as needed to protect the amino group .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-4-chloro-D-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl, sodium bicarbonate, aqueous dioxane.
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) solution.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and various substituted derivatives depending on the specific substitution reactions performed .
Scientific Research Applications
N-Fmoc-4-chloro-D-homophenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in solid-phase peptide synthesis (SPPS), where it serves as a building block for the synthesis of peptides and proteins . Additionally, it is used in the development of peptide-based drugs and in the study of protein-protein interactions .
Mechanism of Action
The mechanism of action of N-Fmoc-4-chloro-D-homophenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-4-chloro-D-phenylalanine: Similar structure but with a phenyl group instead of a homophenyl group.
N-Fmoc-4-methoxy-D-homophenylalanine: Similar structure but with a methoxy group instead of a chloro group.
N-Fmoc-2-chloro-D-homophenylalanine: Similar structure but with the chloro group at a different position.
Uniqueness
N-Fmoc-4-chloro-D-homophenylalanine is unique due to the presence of both the Fmoc protecting group and the chloro substituent on the homophenylalanine backbone.
Properties
Molecular Formula |
C25H22ClNO4 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H22ClNO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29) |
InChI Key |
CMSUCSRQQQVXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.